mPEG16-NH2
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Overview
Description
Methoxypolyethylene glycol amine (mPEG16-NH2) is a monodisperse polyethylene glycol derivative with a methoxy group at one end and an amine group at the other. This compound is widely used in various fields due to its excellent water solubility, biocompatibility, and reactivity. The presence of the amine group allows for easy conjugation with other molecules, making it a valuable tool in biomedical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxypolyethylene glycol amine can be synthesized through several methods. One common approach involves the reaction of methoxypolyethylene glycol with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane or dimethyl sulfoxide. The reaction conditions, including temperature and pH, are carefully monitored to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of methoxypolyethylene glycol amine often involves large-scale reactors and automated systems to maintain consistent quality. The process includes purification steps such as filtration and chromatography to remove impurities and achieve the desired product specifications. The final product is typically stored under controlled conditions to maintain its stability and reactivity .
Chemical Reactions Analysis
Types of Reactions
Methoxypolyethylene glycol amine undergoes various chemical reactions, including:
Substitution Reactions: The amine group can react with carboxylic acids, aldehydes, and ketones to form stable amide bonds.
Reductive Amination: The compound can undergo reductive amination with aldehydes or ketones in the presence of a reducing agent to form secondary amines.
Conjugation Reactions: The amine group can be used to conjugate methoxypolyethylene glycol amine with proteins, peptides, and other biomolecules
Common Reagents and Conditions
Common reagents used in these reactions include:
Carboxylic Acids: React with the amine group to form amide bonds.
Aldehydes and Ketones: Participate in reductive amination reactions.
N-Hydroxysuccinimide Esters: Facilitate the formation of stable amide bonds with the amine group
Major Products
The major products formed from these reactions include:
Amide Derivatives: Formed from the reaction with carboxylic acids.
Secondary Amines: Resulting from reductive amination reactions.
Conjugated Biomolecules: Such as protein-PEG conjugates, which have enhanced stability and solubility
Scientific Research Applications
Methoxypolyethylene glycol amine has a wide range of scientific research applications, including:
Drug Delivery: Used to modify drugs and enhance their solubility, stability, and bioavailability.
Biomedical Materials: Utilized in the preparation of hydrogels, microspheres, and other materials for tissue engineering and regenerative medicine.
Gene Therapy: Employed to modify gene vectors, improving their stability and transfection efficiency.
Nanotechnology: Applied in the synthesis of nanoparticles and nanostructures for imaging and therapeutic purposes
Mechanism of Action
The mechanism of action of methoxypolyethylene glycol amine involves its ability to form stable covalent bonds with various functional groups. The amine group reacts readily with carboxylic acids, aldehydes, and ketones, enabling the conjugation of methoxypolyethylene glycol amine with other molecules. This conjugation enhances the solubility, stability, and bioavailability of the modified molecules. The polyethylene glycol segment provides biocompatibility and reduces immunogenicity, making it suitable for biomedical applications .
Comparison with Similar Compounds
Methoxypolyethylene glycol amine can be compared with other similar compounds such as:
Methoxypolyethylene glycol carboxymethyl: Contains a carboxyl group instead of an amine group, used for different conjugation reactions.
Methoxypolyethylene glycol propylamine: Has a propylamine group, offering different reactivity and applications.
Methoxypolyethylene glycol succinate acid: Contains a succinate group, used for specific biomedical applications
Methoxypolyethylene glycol amine is unique due to its combination of excellent water solubility, biocompatibility, and reactivity, making it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H69NO16/c1-35-4-5-37-8-9-39-12-13-41-16-17-43-20-21-45-24-25-47-28-29-49-32-33-50-31-30-48-27-26-46-23-22-44-19-18-42-15-14-40-11-10-38-7-6-36-3-2-34/h2-34H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTFEVBTZHBNCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H69NO16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
735.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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